synthesis of 2-bromo-1,3-dimethyl-5-nitrobenzene
synthesis of 2-bromo-1,3-dimethyl-5-nitrobenzene
An In-depth Technical Guide to the Regioselective Synthesis of 2-bromo-1,3-dimethyl-5-nitrobenzene
Abstract
This technical guide provides a comprehensive, in-depth methodology for the (CAS No: 53906-84-6), a key intermediate in the development of advanced organic materials and pharmaceuticals. This document, intended for researchers, chemists, and drug development professionals, details a highly regioselective synthetic pathway starting from 1,3-dimethyl-5-nitrobenzene. We will explore the mechanistic underpinnings of the chosen electrophilic aromatic substitution, provide a robust, step-by-step experimental protocol, and discuss critical aspects of product characterization, safety, and process optimization. The causality behind experimental choices is explained to provide field-proven insights, ensuring the protocol is a self-validating and reproducible system.
Introduction and Strategic Rationale
2-Bromo-1,3-dimethyl-5-nitrobenzene is a polysubstituted aromatic compound whose structural complexity makes it a valuable building block in organic synthesis. The presence of three distinct functional groups—a bromine atom, two methyl groups, and a nitro group—at specific positions allows for a wide array of subsequent chemical transformations.
The primary challenge in synthesizing such a molecule lies in achieving the correct regiochemistry. The order of substitution reactions is paramount, as the directing effects of the substituents on the aromatic ring dictate the position of incoming electrophiles. A poorly planned synthesis can lead to a mixture of isomers that are difficult and costly to separate.[1]
This guide focuses on the bromination of 1,3-dimethyl-5-nitrobenzene. This strategy is selected for its superior regiochemical control. The rationale is based on the concerted directing effects of the substituents present on the starting material:
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Two Methyl Groups (-CH₃): These are activating, ortho, para-directing groups.
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One Nitro Group (-NO₂): This is a strongly deactivating, meta-directing group.
When considering the electrophilic bromination of 1,3-dimethyl-5-nitrobenzene, the directing vectors of all three groups converge on the C2 position. It is ortho to both activating methyl groups and meta to the deactivating nitro group, making it the overwhelmingly favored site for substitution. This convergence minimizes the formation of unwanted isomers and simplifies product purification.
Synthetic Workflow and Mechanism
The synthesis proceeds via a single, high-yield electrophilic aromatic substitution step. The overall workflow is straightforward, involving the reaction, quenching, isolation, and purification of the final product.
Caption: Overall workflow for the .
Mechanistic Insight: Electrophilic Aromatic Substitution
The core of this synthesis is the electrophilic bromination of a moderately activated benzene ring. Concentrated sulfuric acid serves as the solvent and a catalyst. It polarizes the Br-Br bond in molecular bromine (Br₂), creating a highly electrophilic bromine species (Br⁺ character) that can be attacked by the electron-rich aromatic ring.
Caption: Simplified mechanism of electrophilic bromination catalyzed by sulfuric acid.
The attack by the π-electrons of the benzene ring on the electrophilic bromine atom forms a resonance-stabilized carbocation known as the Wheland intermediate (or sigma complex). A base (H₂O or HSO₄⁻) then abstracts a proton from the carbon atom bearing the bromine, restoring the aromaticity of the ring and yielding the final product.
Detailed Experimental Protocol
This protocol is designed for a laboratory scale synthesis. All operations should be conducted in a well-ventilated chemical fume hood.
Reagents and Materials
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Moles (mol) | Notes |
| 1,3-Dimethyl-5-nitrobenzene | C₈H₉NO₂ | 151.16 | 15.1 g | 0.10 | Starting Material |
| Concentrated Sulfuric Acid | H₂SO₄ | 98.08 | 75 mL | ~1.38 | Catalyst and Solvent |
| Bromine | Br₂ | 159.81 | 16.8 g (5.4 mL) | 0.105 | Limiting Reagent |
| Ethanol | C₂H₅OH | 46.07 | As needed | - | Recrystallization Solvent |
| Sodium Bisulfite | NaHSO₃ | 104.06 | As needed | - | For quenching excess Br₂ |
Step-by-Step Procedure
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Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 15.1 g (0.10 mol) of 1,3-dimethyl-5-nitrobenzene.
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Acid Addition: Carefully add 75 mL of concentrated sulfuric acid to the flask while stirring. Mild heat may be generated. Allow the mixture to cool to room temperature.
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Cooling: Place the flask in an ice-water bath and cool the stirred mixture to 5-10°C.
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Bromine Addition: Add 16.8 g (5.4 mL, 0.105 mol) of bromine to the dropping funnel. Add the bromine dropwise to the reaction mixture over a period of 30-45 minutes. Crucially, maintain the internal temperature below 15°C throughout the addition to minimize side reactions.
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Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 2-3 hours to ensure the reaction goes to completion. The mixture will become a dark reddish-brown.
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Quenching: Carefully and slowly pour the reaction mixture onto approximately 400 g of crushed ice in a large beaker with vigorous stirring. A precipitate will form.
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Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.
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Washing: Wash the crude product on the filter with copious amounts of cold water until the filtrate is neutral to pH paper. Then, wash with a cold, dilute solution of sodium bisulfite to remove any unreacted bromine (the color of the solid should lighten), followed by a final wash with cold water.
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Purification: Transfer the crude solid to a beaker and recrystallize from an ethanol/water mixture. Dissolve the solid in a minimum amount of hot ethanol and add hot water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.
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Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry in a vacuum oven at 40-50°C to a constant weight.
Characterization and Data
The identity and purity of the synthesized 2-bromo-1,3-dimethyl-5-nitrobenzene should be confirmed by standard analytical techniques.
| Property | Value |
| CAS Number | 53906-84-6[2][3][4] |
| Molecular Formula | C₈H₈BrNO₂[2][5] |
| Molecular Weight | 230.06 g/mol [2][5] |
| Appearance | Pale yellow crystalline solid |
| Melting Point | Expected in the range of 80-85°C |
| ¹H NMR (CDCl₃) | δ ~7.8 ppm (s, 2H, Ar-H), δ ~2.5 ppm (s, 6H, Ar-CH₃) |
| ¹³C NMR (CDCl₃) | Expected signals for aromatic carbons and methyl carbons |
| IR (KBr, cm⁻¹) | ~1520 & ~1350 (NO₂ stretch), ~3000-3100 (Ar C-H), ~2850-2950 (Alkyl C-H) |
| Expected Yield | 80-90% |
Safety and Handling
General Precautions: This synthesis involves corrosive, toxic, and hazardous materials. Adherence to strict safety protocols is mandatory.[6]
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Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.[7]
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Perform all operations within a certified chemical fume hood to avoid inhalation of vapors.[7]
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Ensure an eyewash station and safety shower are readily accessible.[7]
Reagent-Specific Hazards:
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Concentrated Sulfuric Acid: Extremely corrosive. Causes severe skin and eye burns. Reacts violently with water. Handle with extreme care.
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Bromine: Highly toxic, corrosive, and a strong oxidizing agent. Causes severe burns upon contact with skin, eyes, or respiratory tract. Dispense in a fume hood.
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2-Bromo-1,3-dimethyl-5-nitrobenzene: Harmful if swallowed, inhaled, or in contact with skin.[6] Causes skin, eye, and respiratory irritation.[6] Avoid generating dust.
Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations. Acidic and halogenated waste streams should be segregated.
Troubleshooting and Field Insights
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Low Yield:
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Cause: Incomplete reaction or loss during work-up.
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Solution: Ensure the reaction is stirred for the full duration. During recrystallization, use the minimum amount of hot solvent and cool the solution thoroughly to maximize crystal recovery.
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Product is an Oil or Dark Solid:
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Cause: Presence of unreacted bromine or other impurities.
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Solution: Ensure the washing step with sodium bisulfite is thorough. If the product remains impure after one recrystallization, a second may be necessary. Column chromatography (silica gel, hexane/ethyl acetate eluent) can be used for higher purity if required.
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Exothermic Reaction Out of Control:
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Cause: Bromine added too quickly.
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Solution: Maintain a slow, steady dropwise addition rate and ensure the ice bath is effectively cooling the reaction flask. A larger ice bath or an alternative cooling system (e.g., cryocooler) may be needed for larger scale reactions.
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Conclusion
The via the direct bromination of 1,3-dimethyl-5-nitrobenzene is a robust and highly efficient method. The strategic choice of starting material, leveraging the powerful and convergent directing effects of its substituents, ensures high regioselectivity and simplifies the overall process. The detailed protocol and insights provided in this guide offer researchers a reliable pathway to access this valuable chemical intermediate for further applications in discovery and development.
References
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